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Cat. No.: B1618875 Get Quote

This guide provides a comparative analysis of Coreximine, a novel investigational anticancer

agent, against standard-of-care therapies in a preclinical pancreatic cancer xenograft model.

The data presented herein is intended to offer researchers and drug development professionals

an objective overview of Coreximine's in vivo efficacy and mechanism of action.

Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the findings.

Cell Line and Culture: The human pancreatic cancer cell line PANC-1 was used for this study.

Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a

humidified incubator at 37°C with 5% CO2.

Animal Model: All animal experiments were conducted in accordance with institutional

guidelines. Six-week-old female athymic nude mice (BALB/c nu/nu) were used for the study.

The animals were housed in a pathogen-free environment and allowed to acclimatize for one

week before the commencement of the experiment.

Xenograft Implantation and Treatment: PANC-1 cells (2 x 10^6 cells in 100 µL of PBS) were

subcutaneously injected into the right flank of each mouse. When the tumors reached an

average volume of 100-150 mm³, the mice were randomized into four treatment groups (n=8

per group):
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Vehicle Control: Administered daily via oral gavage.

Coreximine: 50 mg/kg, administered daily via oral gavage.

Gemcitabine: 60 mg/kg, administered intraperitoneally twice a week.

Combination (Coreximine + Gemcitabine): Dosed as per individual agent schedules.

Tumor volume and body weight were measured twice weekly. Tumor volume was calculated

using the formula: (Length x Width²) / 2. The study was terminated after 28 days.

Immunohistochemistry (IHC): At the end of the study, tumors were excised, fixed in 10%

formalin, and embedded in paraffin. IHC was performed on tumor sections to analyze the

expression of Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker).

Statistical Analysis: Data are presented as mean ± standard error of the mean (SEM).

Statistical significance between groups was determined using a one-way ANOVA followed by

Tukey's post-hoc test. A p-value of < 0.05 was considered statistically significant.

Data Presentation
The following tables summarize the quantitative data obtained from the xenograft study.

Table 1: Comparative Tumor Growth Inhibition

Treatment
Group

Initial Tumor
Volume (mm³)

Final Tumor
Volume (mm³)

Tumor Growth
Inhibition (%)

p-value vs.
Vehicle

Vehicle Control 125.4 ± 10.2 1543.7 ± 112.5 - -

Coreximine (50

mg/kg)
128.1 ± 9.8 785.1 ± 89.4 49.1 < 0.01

Gemcitabine (60

mg/kg)
126.5 ± 11.1 698.3 ± 75.6 54.8 < 0.01

Combination 127.3 ± 10.5 345.2 ± 55.3 77.6 < 0.001

Table 2: End-of-Study Tumor Weight and Animal Body Weight
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Treatment Group Final Tumor Weight (g) Body Weight Change (%)

Vehicle Control 1.62 ± 0.21 + 5.4

Coreximine (50 mg/kg) 0.81 ± 0.15 + 2.1

Gemcitabine (60 mg/kg) 0.73 ± 0.11 - 3.8

Combination 0.35 ± 0.09 - 1.5

Table 3: Immunohistochemical Analysis of Tumor Biomarkers

Treatment Group Ki-67 Positive Cells (%)
Cleaved Caspase-3
Positive Cells (%)

Vehicle Control 85.3 ± 7.5 3.1 ± 1.2

Coreximine (50 mg/kg) 42.1 ± 5.1 15.8 ± 3.4

Gemcitabine (60 mg/kg) 35.7 ± 4.9 18.2 ± 3.9

Combination 15.2 ± 3.8 35.6 ± 5.2

Visualizations
Diagram 1: Experimental Workflow
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Caption: Workflow for the PANC-1 xenograft model.
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Diagram 2: Proposed Signaling Pathway of Coreximine
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Caption: Coreximine inhibits the PI3K/Akt/mTOR pathway.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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